molecular formula C10H19NO2 B1656593 Di(2-Tetrahydrofurylmethyl)amine CAS No. 5343-16-8

Di(2-Tetrahydrofurylmethyl)amine

Cat. No. B1656593
CAS RN: 5343-16-8
M. Wt: 185.26 g/mol
InChI Key: WLEPBZLOVVHVIK-UHFFFAOYSA-N
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Description

Di(2-Tetrahydrofurylmethyl)amine, also known as 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-, is a chemical compound with the formula C10H19NO2 and a molecular weight of 185.2634 . It is also referred to as Amine, difurfuryl, octahydro- or Amine, bis(2-tetrahydrofurfuryl) .


Synthesis Analysis

The synthesis of Di(2-Tetrahydrofurylmethyl)amine can be achieved through various methods. One approach involves the use of reductive amination with an imine intermediate to obtain bio-based pluri-functional amines exhibiting low viscosity . Another method involves the reaction of 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines .


Molecular Structure Analysis

The molecular structure of Di(2-Tetrahydrofurylmethyl)amine can be analyzed using various spectroscopic techniques such as IR, NMR, CHN analysis, EPR, molar conductance, and magnetic susceptibility measurements, TGA, UV–visible spectra, powder X-ray diffraction and DFT analysis . The structure can also be viewed using a 3D model viewer .


Chemical Reactions Analysis

Amines, including Di(2-Tetrahydrofurylmethyl)amine, have the ability to act as weak organic bases . They can react with acids to form salts soluble in water . They can also undergo reactions with trifluoroacetic anhydride (TFAA) as a derivatization reagent .


Physical And Chemical Properties Analysis

The main chemical property of amines, including Di(2-Tetrahydrofurylmethyl)amine, is their ability to act as weak organic bases . The hydrogens attached to an amine show up at 0.5-5.0 ppm in NMR spectra .

Future Directions

Future research could focus on the development of more efficient and stable heterogeneous catalysts for the synthesis of bio-based amines . Additionally, the use of bio-based amine monomers with aromatic structures could be explored in an eco-friendly context .

properties

IUPAC Name

1-(oxolan-2-yl)-N-(oxolan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEPBZLOVVHVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968097
Record name 1-(Oxolan-2-yl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5343-16-8
Record name NSC6772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC425
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Oxolan-2-yl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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